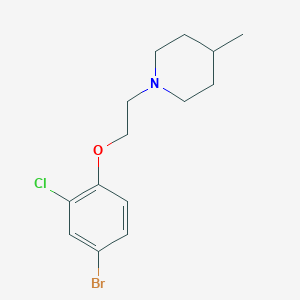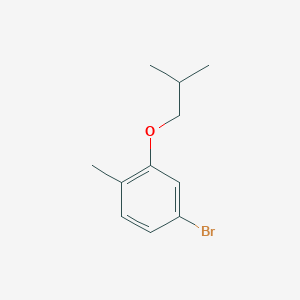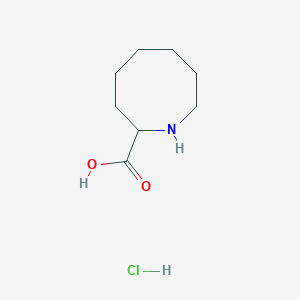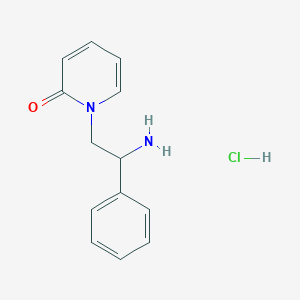
1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperidine
Descripción general
Descripción
1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperidine is a chemical compound with the molecular formula C12H15BrClNO . It’s also known as BCP-Pyrrolidine and has numerous applications in various fields.
Physical And Chemical Properties Analysis
The molecular weight of 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperidine is 304.61 g/mol . Other physical and chemical properties are not specified in the available resources.Aplicaciones Científicas De Investigación
Furan Platform Chemicals
This compound could potentially be used in the production of furan platform chemicals (FPCs), which are directly available from biomass . FPCs are a key part of the shift from traditional resources such as crude oil to biomass . This compound, with its unique structure, could potentially play a role in this process.
Biorefineries
In line with the above point, this compound could also be used in biorefineries . As the chemical industry begins to replace the workhorse of chemical reactants and petroleum refineries with biorefineries, this compound could have potential applications .
Fungicidal Activity
One of the significant applications of this compound is in the field of fungicides . A derivative of this compound, (Z)-1- (6- (4-bromo-2-chlorophenoxy)pyridin-3-yl)-2- (1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime (5a4), has shown broad-spectrum antifungal activities . It has been effective against S. sclerotiorum, P. infestans, R. solani, and B. cinerea .
Agrochemicals
The compound’s fungicidal properties make it a potential candidate for use in agrochemicals . Its effectiveness against various phytopathogens could help ensure the quantity and quality of crops, vegetables, and fruits .
Pharmaceutical Research
Given its unique structure, this compound could have potential applications in pharmaceutical research. Its properties could be harnessed for the development of new drugs or therapies.
Chemical Industry
As a versatile compound, “1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperidine” could have numerous applications in various fields of research and industry. Its unique structure could be utilized in the synthesis of other complex chemicals.
Propiedades
IUPAC Name |
1-[2-(4-bromo-2-chlorophenoxy)ethyl]-4-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrClNO/c1-11-4-6-17(7-5-11)8-9-18-14-3-2-12(15)10-13(14)16/h2-3,10-11H,4-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBCPYKSOTXDFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCOC2=C(C=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tert-butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1529014.png)






![Tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1529025.png)



